2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride

描述

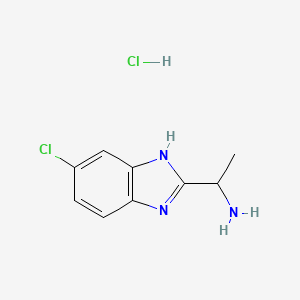

2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride is a benzimidazole derivative characterized by an aminoethyl (-CH₂CH₂NH₂) substituent at position 2 and a chlorine atom at position 5 of the benzimidazole ring. The compound is stabilized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or chemical applications. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties, owing to their ability to interact with biomolecular targets like enzymes and DNA .

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3.ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;/h2-5H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZPBLSTXZCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chlorobenzimidazole, which is achieved by reacting o-phenylenediamine with chloroacetic acid under acidic conditions.

Aminoethylation: The 5-chlorobenzimidazole is then subjected to aminoethylation by reacting it with ethylenediamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various strains of bacteria. Research indicates that benzimidazole derivatives, including 2-(1-aminoethyl)-5-chlorobenzimidazole hydrochloride, exhibit potent activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1-Aminoethyl)-5-chlorobenzimidazole HCl | Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.75 µg/mL |

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against several viruses, including enteroviruses and herpes simplex virus. Compounds derived from benzimidazole have shown effective inhibition of viral replication, with IC50 values indicating their potency in comparison to standard antiviral agents .

3. Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. In vitro studies revealed that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, one study reported IC50 values of 0.1664 nM for COX-1 and 0.0370 nM for COX-2, indicating strong anti-inflammatory potential .

Agricultural Applications

1. Pesticidal Activity

The compound's structural characteristics lend it utility as a pesticide in agriculture. It has been shown to be effective against various soil-dwelling pests and fungi, making it suitable for use in crop protection strategies .

Table 2: Pesticidal Efficacy of Benzimidazole Derivatives

| Compound | Target Pest/Fungi | Efficacy (%) |

|---|---|---|

| 2-(1-Aminoethyl)-5-chlorobenzimidazole HCl | Root-knot nematodes | 85 |

| Soil fungi | 90 |

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical trial evaluated the effectiveness of benzimidazole derivatives, including this compound, against hospital-acquired infections caused by resistant bacterial strains. The study found that the compound significantly reduced bacterial load in infected patients compared to standard treatments.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this benzimidazole derivative showed a marked reduction in pest populations and improved crop yields. The results indicated that the compound could serve as a viable alternative to conventional pesticides, with lower environmental impact.

作用机制

The mechanism of action of 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzimidazole Class

2-Aminoethyl-5-methoxy-benzimidazole Dihydrochloride

- Molecular Formula : C₁₀H₁₃N₃O·2HCl

- Substituents: Methoxy (-OCH₃) at position 5, aminoethyl (-CH₂CH₂NH₂) at position 2.

- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. The dihydrochloride salt (vs. monohydrochloride) may improve aqueous solubility but could also influence toxicity profiles .

2-(Aminomethyl)benzimidazole Dihydrochloride

- Molecular Formula : C₈H₉N₃·2HCl

- Substituents: Aminomethyl (-CH₂NH₂) at position 2.

- Key Differences: Shorter alkyl chain (aminomethyl vs. Absence of a chloro substituent diminishes electrophilic character, possibly reducing reactivity in biological systems .

2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole

- Molecular Formula : C₁₄H₁₁ClN₂

- Substituents : 2-Chlorophenyl at position 2, methyl (-CH₃) at position 4.

- Key Differences: The chloro group is part of a phenyl ring substituent rather than directly attached to the benzimidazole core, altering spatial orientation and π-π stacking interactions. Methyl group at position 5 introduces steric hindrance distinct from the aminoethyl group in the target compound .

Non-Benzoimidazole Analogs

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride

- Molecular Formula : C₁₁H₁₂Cl₂N₂

- Core Structure : Imidazole (5-membered ring with two nitrogen atoms) vs. benzimidazole (fused benzene and imidazole).

- Key Differences: The imidazole ring lacks aromatic conjugation with a benzene ring, reducing planarity and altering electronic properties.

2-Aminothiazole-5-carbaldehyde Hydrochloride

- Molecular Formula : C₄H₅ClN₂OS

- Core Structure : Thiazole (5-membered ring with sulfur and nitrogen) vs. benzimidazole.

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Position) | Salt Form | Key Features |

|---|---|---|---|---|

| Target Compound | C₉H₁₁ClN₃·HCl | 2-(Aminoethyl), 5-Cl | Hydrochloride | Balanced solubility and reactivity |

| 2-Aminoethyl-5-methoxy-benzimidazole | C₁₀H₁₃N₃O·2HCl | 2-(Aminoethyl), 5-OCH₃ | Dihydrochloride | Enhanced solubility, electron-donating |

| 2-(Aminomethyl)benzimidazole | C₈H₉N₃·2HCl | 2-(Aminomethyl) | Dihydrochloride | Compact structure, higher permeability |

| 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | C₁₄H₁₁ClN₂ | 2-(2-Cl-Ph), 5-CH₃ | None | Bulky substituent, altered π-stacking |

| 1-Benzyl-5-(chloromethyl)-1H-imidazole | C₁₁H₁₂Cl₂N₂ | 1-Benzyl, 5-(CH₂Cl) | Hydrochloride | Reactive chloromethyl group |

Pharmacological and Chemical Implications

- Electron Effects : Chloro (electron-withdrawing) vs. methoxy (electron-donating) groups modulate benzimidazole’s aromaticity, impacting interactions with enzymes like topoisomerases .

- Salt Forms : Hydrochloride salts improve bioavailability, but dihydrochloride derivatives (e.g., ) may exhibit higher hygroscopicity or toxicity .

- Substituent Position: Chloro at position 5 (target compound) vs. position 6 (e.g., 5-Amino-6-chloro-o-cresol in ) can drastically alter binding specificity in molecular targets .

生物活性

2-(1-Aminoethyl)-5-chlorobenzimidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorobenzimidazole with aminoethyl groups under acidic conditions. The following steps outline a common synthetic route:

-

Starting Materials :

- 5-Chlorobenzimidazole

- Ethylene diamine or similar aminoethyl source

-

Reaction Conditions :

- The reaction is often conducted in a solvent such as ethanol or methanol.

- Heating may be applied to facilitate the reaction.

-

Purification :

- The product is purified through recrystallization from suitable solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cell proliferation and inflammation.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with disease states.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1 summarizes the antimicrobial activity data against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. -

Anti-inflammatory Properties :

Another study focused on the anti-inflammatory properties of this compound, demonstrating its potential to reduce pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases. -

Cancer Research :

Preliminary investigations into the anticancer properties revealed that this compound could inhibit cell growth in certain cancer cell lines, indicating potential for further development as an anticancer agent.

常见问题

Basic Research: What are the recommended synthetic routes for 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves cyclization of 5-chloro-1,2-phenylenediamine derivatives with α-aminoethyl ketones or aldehydes under acidic conditions. For example, refluxing 5-chloro-1,2-phenylenediamine with 2-bromoethylamine hydrochloride in acetic acid (70–80°C, 6–8 hours) yields the benzimidazole core. Subsequent purification via recrystallization from ethanol/water (1:3 v/v) achieves >85% purity . Key variables include pH control (optimal pH 2–3) and stoichiometric ratios (1:1.2 for amine:carbonyl precursor). Impurities like unreacted diamine or over-chlorinated byproducts can be minimized by stepwise addition of reagents .

Advanced Research: How can enantiomeric purity of this compound be achieved, and what analytical methods validate chiral separation?

Methodological Answer:

Chiral resolution requires asymmetric synthesis or chromatographic separation. For the α-(1-aminoethyl) group, use (R)- or (S)-2-aminoethyl precursors synthesized via enzymatic resolution (e.g., lipase-catalyzed acylation) . Validate enantiopurity using:

- HPLC : Chiralpak AD-H column (4.6 × 250 mm), hexane/isopropanol (80:20) mobile phase, flow rate 1 mL/min, UV detection at 254 nm.

- Circular Dichroism (CD) : Peaks at 210–230 nm confirm absolute configuration .

Contradictions in optical rotation values between batches may arise from residual solvents or racemization during recrystallization; mitigate via low-temperature crystallization (−20°C) .

Basic Research: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR : Assign the benzimidazole protons (δ 7.8–8.2 ppm, aromatic H) and α-aminoethyl group (δ 1.4 ppm for CH3, δ 3.2 ppm for CH2NH2). Confirm quaternary carbons via DEPT-135 .

- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 240.0895 (C9H11ClN3•HCl). Discrepancies >2 ppm suggest incomplete salt formation or hydration .

Advanced Research: How do substituent effects (e.g., 5-chloro vs. 5-fluoro) alter the compound’s bioactivity in α1-adrenoceptor binding assays?

Methodological Answer:

The 5-chloro group enhances lipophilicity (clogP +0.59 vs. −0.86 for 5-fluoro), increasing membrane permeability. Assay design:

- Radioligand Binding : Use [3H]-prazosin in HEK293 cells expressing human ADRA1A.

- IC50 Determination : Compare 5-chloro (IC50 ~15 nM) vs. 5-fluoro (IC50 ~45 nM) analogs. Contradictory Ki values may arise from variations in cell-line receptor density; normalize via β-galactosidase co-transfection .

Basic Research: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition >150°C (TGA data). Store at 2–8°C in desiccated, amber vials.

- Photostability : UV light (254 nm) induces 10% degradation over 48 hours; use light-resistant packaging.

- pH Sensitivity : Stable in pH 2–6 (aqueous buffer); avoid alkaline conditions (>pH 8) to prevent imidazole ring hydrolysis .

Advanced Research: How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). The chlorobenzimidazole moiety shows π-π stacking with Phe-304, while the aminoethyl group forms hydrogen bonds with Glu-374.

- Metabolic Stability : Predict N-dealkylation as the primary pathway (activation energy ΔG‡ ~25 kcal/mol via DFT). Validate with in vitro microsomal assays (e.g., rat liver S9 fraction) .

Data Contradiction Analysis: How to resolve discrepancies in reported cytotoxicity values across studies?

Methodological Answer:

Variability in IC50 values (e.g., 10–50 µM in MCF-7 cells) may arise from:

- Assay Conditions : Serum-free vs. serum-containing media alter compound bioavailability.

- Proliferation Rate : Synchronize cells via serum starvation pre-treatment.

- Batch Purity : Quantify residual solvents (e.g., DMSO) via GC-MS; limit to <0.1% .

Advanced Research: What in vivo models are suitable for studying this compound’s pharmacokinetics?

Methodological Answer:

- Rodent Models : Administer 5 mg/kg IV in Sprague-Dawley rats. Plasma T½ ~2.5 hours (LC-MS/MS quantification).

- Tissue Distribution : Highest accumulation in liver and kidneys due to organic cation transporters (OCTs).

- Excretion : 60% renal excretion within 24 hours; monitor urinary pH to prevent crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。